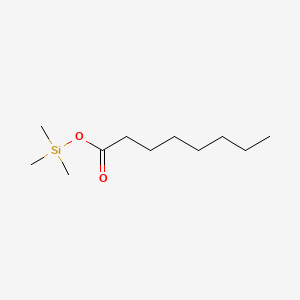
Trimethylsilyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl octanoate is an organosilicon compound with the molecular formula C11H24O2Si. It is an ester derived from octanoic acid and trimethylsilyl alcohol. This compound is known for its applications in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl octanoate can be synthesized through the esterification of octanoic acid with trimethylsilyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Octanoic acid
Reduction: Octanol
Substitution: Various substituted octanoates depending on the reagents used
Scientific Research Applications
Trimethylsilyl octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: The compound is utilized in the modification of biomolecules for analytical purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylsilyl octanoate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group is known for its ability to protect hydroxyl groups during chemical reactions, thereby preventing unwanted side reactions. This protective effect is achieved through the formation of stable trimethylsilyl ethers, which can be selectively removed under mild conditions.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl cyanide
- Trimethylsilyl acetate
Uniqueness
Trimethylsilyl octanoate is unique due to its specific ester structure, which combines the properties of both octanoic acid and trimethylsilyl alcohol. This combination imparts distinct reactivity and stability characteristics, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
55494-06-9 |
|---|---|
Molecular Formula |
C11H24O2Si |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
trimethylsilyl octanoate |
InChI |
InChI=1S/C11H24O2Si/c1-5-6-7-8-9-10-11(12)13-14(2,3)4/h5-10H2,1-4H3 |
InChI Key |
GRHSLTISTCPPAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















